molecular formula C20H21NO4 B033228 (R)-Canadine CAS No. 2086-96-6

(R)-Canadine

Cat. No.: B033228
CAS No.: 2086-96-6
M. Wt: 339.4 g/mol
InChI Key: VZTUIEROBZXUFA-MRXNPFEDSA-N
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Description

®-Canadine, also known as berberrubine, is an isoquinoline alkaloid found in various plant species, particularly in the Berberis genus. This compound is known for its yellow color and has been traditionally used in herbal medicine. It exhibits a range of biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Canadine typically involves the reduction of berberine. One common method is the catalytic hydrogenation of berberine using palladium on carbon as a catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of ®-Canadine often involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents like ethanol or methanol, and the compound is then purified using techniques such as column chromatography.

Types of Reactions:

    Oxidation: ®-Canadine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound itself is often produced by the reduction of berberine.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of ®-Canadine.

    Reduction: ®-Canadine itself from berberine.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

®-Canadine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other isoquinoline alkaloids.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its yellow color.

Mechanism of Action

The mechanism of action of ®-Canadine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. Additionally, ®-Canadine can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

    Berberine: A precursor to ®-Canadine, known for its antimicrobial and anti-inflammatory properties.

    Palmatine: Another isoquinoline alkaloid with similar biological activities.

    Jatrorrhizine: Shares structural similarities and exhibits comparable biological effects.

Uniqueness: ®-Canadine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its ability to intercalate into DNA and inhibit specific enzymes sets it apart from other similar compounds.

Properties

IUPAC Name

(1R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313477
Record name (+)-Tetrahydroberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086-96-6
Record name (+)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Tetrahydroberberine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANADINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MB5J6D245F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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